molecular formula C17H18N2O B1299762 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol CAS No. 202198-92-3

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol

Cat. No. B1299762
CAS RN: 202198-92-3
M. Wt: 266.34 g/mol
InChI Key: NUCDWASRCGAPHW-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are essential to many life processes .


Synthesis Analysis

The synthesis of indole derivatives often involves the transformation of 2-(1H-Indol-3-yl)acetic acid in the presence of a catalyst such as sulfuric acid and ethanol to form various intermediates . These intermediates can then be reacted with other compounds to form the final product .


Molecular Structure Analysis

Indole derivatives have a complex molecular structure that can interact with various biological targets. Molecular docking studies have shown that these compounds can interact with the active site region of target enzymes through hydrogen bonds and pi-stacked interactions .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can react with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Some general properties of indole derivatives include being crystalline and colorless with specific odors .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety And Hazards

Safety and hazards associated with indole derivatives can also vary. Some general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Future research on indole derivatives is likely to focus on further structural modification and optimization to obtain drug candidates with effective activities in vivo . This includes exploring their potential as therapeutic agents against various diseases, including infectious diseases and cancer .

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16/h1-8,12,18-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCDWASRCGAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol

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